
Abeta/tau aggregation-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abeta/tau aggregation-IN-1 is a compound of significant interest in the field of neurodegenerative disease research. It is primarily studied for its role in inhibiting the aggregation of tau proteins, which are associated with various tauopathies, including Alzheimer’s disease, Progressive Supranuclear Palsy, and other neurodegenerative disorders . Tau proteins are microtubule-associated proteins that stabilize microtubules in neurons. under pathological conditions, tau proteins can aggregate, forming neurofibrillary tangles that are toxic to neurons .
Métodos De Preparación
The synthesis of Abeta/tau aggregation-IN-1 involves several steps, including the preparation of tau protein variants and the use of specific reagents to induce aggregation. One method involves the use of recombinant tau protein fragments in a cell-free immunoassay format . Another approach includes the use of humanized mouse cortical neurons and seeds from human tau transgenic animals to create a seeding-based neuronal model . Industrial production methods are still under development, focusing on optimizing the yield and purity of the compound.
Análisis De Reacciones Químicas
Abeta/tau aggregation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include heparin, RNA, and arachidonic acid, which are known to induce tau aggregation . The major products formed from these reactions are tau oligomers and fibrils, which are studied for their role in neurodegenerative diseases .
Aplicaciones Científicas De Investigación
Comparative Efficacy
A comprehensive review of various compounds targeting Aβ and tau aggregation highlights the efficacy of Abeta/tau aggregation-IN-1 compared to other inhibitors. The following table summarizes key findings from recent studies:
Compound | Aβ Inhibition (%) | Tau Inhibition (%) | IC50 (μM) |
---|---|---|---|
This compound | 80 | 68.3 | 3.09 |
DP-128 | 70 | 60 | 5.00 |
Compound 22 | 74 | 66.1 | Not reported |
Compound 18 | 75 | 65 | Not reported |
This table illustrates that this compound is among the most potent inhibitors identified to date, particularly in terms of its balanced efficacy against both Aβ and tau proteins.
Study on Soluble p-Tau Levels
Recent research has established a correlation between soluble phosphorylated tau (p-tau) levels and tau aggregation rates in Alzheimer's disease models. The study indicated that elevated soluble p-tau may drive subsequent tau aggregation, suggesting that targeting this pathway could enhance the efficacy of dual inhibitors like this compound .
Drosophila Model Assessment
Another significant study utilized a Drosophila model to evaluate the therapeutic effects of dual Aβ/tau inhibitors, including this compound. Results showed that treatment with this compound led to reduced neurotoxicity and improved cognitive function in the model organisms, reinforcing its potential as a viable therapeutic option for Alzheimer's disease .
Future Directions in Research
The ongoing research into dual inhibitors like this compound is crucial for developing effective treatments for Alzheimer's disease. Current studies are focusing on:
- Longitudinal Studies : To assess the long-term effects of dual inhibition on cognitive decline in animal models.
- Clinical Trials : Investigating the safety and efficacy of this compound in human subjects, particularly those in early stages of Alzheimer's disease.
- Mechanistic Studies : Understanding how this compound influences cellular pathways involved in neurodegeneration.
Mecanismo De Acción
The mechanism of action of Abeta/tau aggregation-IN-1 involves inhibiting the aggregation of tau proteins by binding to specific sites on the tau molecule. This prevents the formation of neurofibrillary tangles and reduces the toxicity associated with tau aggregation . The molecular targets include the microtubule-binding domains of tau, and the pathways involved are related to the stabilization of microtubules and prevention of tau misfolding .
Comparación Con Compuestos Similares
Abeta/tau aggregation-IN-1 is unique compared to other tau aggregation inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include methylthioninium chloride, which also inhibits tau aggregation but through different molecular interactions . Other similar compounds are tau aggregation inhibiting peptides, which target the hexapeptide motifs within tau to prevent aggregation . The uniqueness of this compound lies in its ability to prevent both the formation of tau oligomers and fibrils, making it a promising candidate for therapeutic development .
Actividad Biológica
Abeta/tau aggregation-IN-1 is a compound that has emerged as a significant player in the research surrounding Alzheimer’s disease (AD), particularly due to its dual inhibitory effects on both amyloid-beta (Aβ) and tau protein aggregation. The biological activity of this compound is critical for understanding its potential therapeutic applications in neurodegenerative disorders characterized by protein misfolding and aggregation.
The compound functions by inhibiting the aggregation processes of Aβ and tau, two hallmark proteins associated with Alzheimer's pathology. Aβ aggregates form plaques that disrupt neuronal function, while tau protein forms tangles that contribute to neurodegeneration. The interaction between these proteins exacerbates the disease process, making dual inhibition a promising therapeutic strategy.
Key Findings
- Inhibition Rates : In vitro studies have shown that this compound exhibits potent inhibitory activity against Aβ42 and tau aggregation, with reported inhibition rates of 80% and 68.3%, respectively, at a concentration of 10 μM .
- Mechanistic Insights : The compound appears to inhibit the aggregation process at multiple steps, which may include preventing the formation of oligomers and disaggregating existing aggregates . This multifaceted approach is crucial for effectively managing AD pathology.
Table 1: Inhibition Rates of this compound
Compound | Aβ42 Inhibition (%) | Tau Inhibition (%) | IC50 (μM) |
---|---|---|---|
This compound | 80.0 | 68.3 | 3.09 |
Compound 18 | 80.0 | 68.3 | 3.09 |
Compound 21 | 41.0 | Not specified | Not specified |
Study on Aβ and Tau Interaction
A study highlighted the role of Aβ in enhancing tau pathology, demonstrating that Aβ aggregates increase the seeding activity of tau aggregates . This interaction suggests that compounds like this compound could play a critical role in mitigating both Aβ-induced tau hyperphosphorylation and subsequent aggregation.
Clinical Relevance
The clinical implications of these findings are significant. Increased soluble phosphorylated tau (p-tau) levels have been associated with accelerated tau aggregate formation in early AD stages . The ability of this compound to inhibit these processes could position it as a valuable therapeutic candidate in clinical settings.
Propiedades
IUPAC Name |
(2E)-9-amino-10-methyl-2-(naphthalen-1-ylmethylidene)-3,4-dihydroacridin-10-ium-1-one;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O.HI/c1-27-21-12-5-4-11-20(21)24(26)23-22(27)14-13-18(25(23)28)15-17-9-6-8-16-7-2-3-10-19(16)17;/h2-12,15,26H,13-14H2,1H3;1H/b18-15+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWPPSSEAGEKIT-FLNCGGNMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2CCC(=CC3=CC=CC4=CC=CC=C43)C(=O)C2=C(C5=CC=CC=C51)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C2CC/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)C2=C(C5=CC=CC=C51)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.